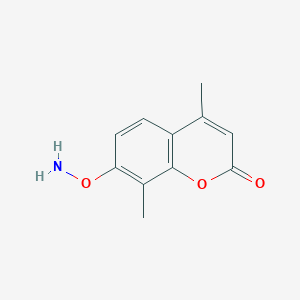
7-(Aminooxy)-4,8-dimethyl-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Aminooxy)-4,8-dimethyl-2H-1-benzopyran-2-one is a compound that features an aminooxy group attached to a benzopyran structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Aminooxy)-4,8-dimethyl-2H-1-benzopyran-2-one typically involves the reaction of an aminooxy moiety with a carbonyl group. The reaction is chemoselective and can be performed under mild conditions in a variety of solvents, including water .
Industrial Production Methods
Industrial production methods for this compound may involve the use of preactivated NHS-ester, EEDQ (N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline), or Eei-Aoa (2-(1-ehoxyethylideneaminooxy)acetic acid) to facilitate the synthesis . These methods ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(Aminooxy)-4,8-dimethyl-2H-1-benzopyran-2-one undergoes various types of chemical reactions, including:
Oxidation: The aminooxy group can react with aldehydes or ketones to form oxime bonds.
Reduction: The oxime bonds formed can be further reduced to increase the stability of the linkage.
Substitution: The compound can participate in substitution reactions where the aminooxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include aniline or phenylenediamine derivatives as catalysts . The reactions are typically carried out in aqueous media under mild conditions to ensure high chemoselectivity and hydrolytic stability .
Major Products Formed
The major products formed from these reactions include stable oxime bonds and various substituted derivatives of the original compound .
Scientific Research Applications
7-(Aminooxy)-4,8-dimethyl-2H-1-benzopyran-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-(Aminooxy)-4,8-dimethyl-2H-1-benzopyran-2-one involves the inhibition of specific enzymes by forming stable oxime bonds with carbonyl groups. This interaction can affect various molecular targets and pathways, including the inhibition of pyridoxal phosphate (PLP)-dependent enzymes . The compound’s ability to form oxime bonds makes it a valuable tool for studying enzyme activity and protein interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aminooxy-containing molecules such as aminooxyacetic acid and various oxime-based linkers .
Uniqueness
What sets 7-(Aminooxy)-4,8-dimethyl-2H-1-benzopyran-2-one apart is its unique benzopyran structure, which provides additional stability and reactivity compared to other aminooxy compounds . This makes it particularly useful in applications requiring high chemoselectivity and stability.
Properties
CAS No. |
69897-67-2 |
|---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
7-aminooxy-4,8-dimethylchromen-2-one |
InChI |
InChI=1S/C11H11NO3/c1-6-5-10(13)14-11-7(2)9(15-12)4-3-8(6)11/h3-5H,12H2,1-2H3 |
InChI Key |
HLEZOFLYSWAQLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2,4-Tris[(propan-2-yl)sulfanyl]benzene](/img/structure/B14455781.png)

![2,4-Dimethylpyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B14455788.png)
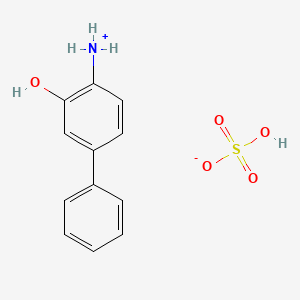
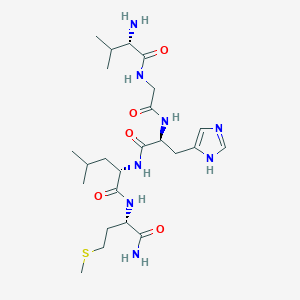
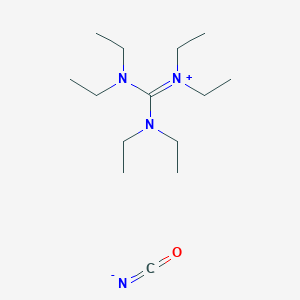
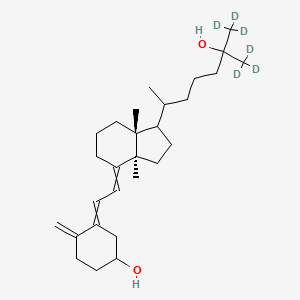
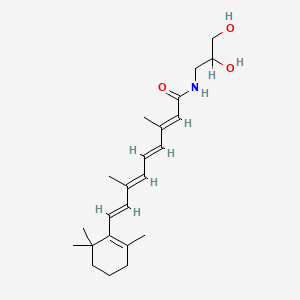
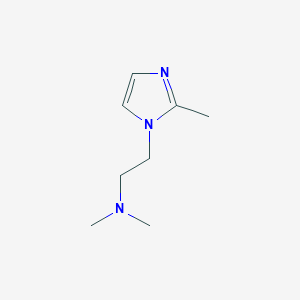
![2-[3-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole](/img/structure/B14455841.png)
![3-Thiazolidineacetic acid, 5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-, sodium salt](/img/structure/B14455856.png)
![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)propan-1-one](/img/structure/B14455875.png)
![3-[(2-Methylnaphthalen-1-yl)amino]oxolan-2-one](/img/structure/B14455880.png)
